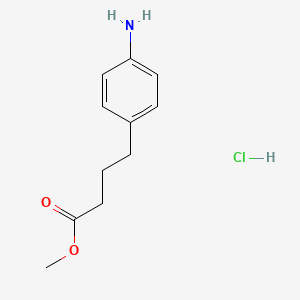

Methyl 4-(4-aminophenyl)butanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-(4-aminophenyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9;/h5-8H,2-4,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKANAADLNCVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-aminophenyl)butanoate hydrochloride typically involves the esterification of 4-(4-aminophenyl)butanoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The final product is purified through crystallization and filtration to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-aminophenyl)butanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer treatment. Its structural features allow it to interact with biological molecules, influencing therapeutic pathways.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. Its versatility allows for various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The ester group can be reduced to yield alcohol derivatives.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions.

Biological Studies

This compound is employed in biological research to study enzyme kinetics and protein-ligand interactions. It has shown potential in:

- Antiviral Properties : Research has explored its effects against viruses like HSV-1, where it exhibited a dose-dependent inhibition of viral replication.

- Neuroprotective Effects : Emerging evidence suggests neuroprotective benefits through antagonism of excitatory neurotransmitter receptors.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell growth; induces apoptosis | |

| Antiviral | Potential activity against HSV-1; requires further validation | |

| Neuroprotective | May protect neurons from excitotoxicity |

Case Study 1: Anticancer Efficacy

A study involving various cancer cell lines demonstrated that this compound reduced cell viability significantly. The mechanism was attributed to increased caspase activity, indicating apoptosis induction.

Case Study 2: Antiviral Activity

In a study assessing antiviral properties against HSV-1, this compound showed a reduction in viral plaque formation by approximately 60% at a concentration of 100 µM, highlighting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of Methyl 4-(4-aminophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Based on cheminformatics analysis (Table 1), the following compounds exhibit high structural similarity to Methyl 4-(4-aminophenyl)butanoate hydrochloride:

Table 1: Structural Analogues and Similarity Metrics

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Methyl 4-(4-aminophenyl)butanoate | 20637-09-6 | 1.00 | Lacks hydrochloride salt |

| Methyl 3-(4-aminophenyl)propanoate hydrochloride | 91012-19-0 | 0.98 | Shorter chain (propanoate vs. butanoate) |

| Methyl 2-(5-amino-2-methylphenyl)acetate | 850449-93-3 | 0.96 | Acetate backbone; methyl-substituted phenyl |

| 4-(3-Aminophenyl)butanoic acid hydrochloride | 1329613-52-6 | N/A | Carboxylic acid instead of ester; 3-aminophenyl |

| Methyl 4-(methylamino)butanoate hydrochloride | 89584-24-7 | N/A | Methylamino group instead of 4-aminophenyl |

Key Differences in Physicochemical Properties

(a) Methyl 3-(4-Aminophenyl)propanoate Hydrochloride (CAS 91012-19-0)

- Molecular Formula: C₁₀H₁₂ClNO₂

- Molecular Weight : 213.66 g/mol

- This compound may exhibit faster metabolic clearance due to its shorter chain .

(b) 4-(3-Aminophenyl)butanoic Acid Hydrochloride (CAS 1329613-52-6)

- Molecular Formula: C₁₀H₁₂ClNO₂

- Molecular Weight : 213.66 g/mol

- Key Differences : The carboxylic acid group (pKa ~4.5) introduces acidity, contrasting with the neutral ester in the target compound. This difference impacts membrane permeability and reactivity in coupling reactions .

(c) Methyl 4-(Methylamino)butanoate Hydrochloride (CAS 89584-24-7)

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol

- ~5 for aromatic amines). This compound is more water-soluble but less suited for aromatic interaction-driven applications .

Commercial and Research Relevance

- Purity and Availability: this compound is available at pilot and production scales (e.g., Hairui Chemical), while niche analogues like 4-(3-Aminophenyl)butanoic acid hydrochloride are less accessible .

- Research Focus: The target compound is prioritized in kinase inhibitor research, whereas Methyl 3-(4-aminophenyl)propanoate hydrochloride is explored in peptide mimetics due to its shorter chain .

Biological Activity

Methyl 4-(4-aminophenyl)butanoate hydrochloride, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article presents an overview of its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 247.71 g/mol. The compound features a butanoate moiety linked to an aminophenyl group, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate enzyme activity, influencing various biochemical pathways crucial for cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Protein Binding : Interaction with proteins can affect signal transduction pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activity Studies

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by interacting with cancer-related pathways. In vitro assays have indicated that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

- Antiviral Properties : Some investigations have explored the potential antiviral effects of this compound, particularly against viruses like HSV-1. Although initial findings are promising, further studies are required to establish efficacy and mechanisms.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, potentially through antagonism of excitatory neurotransmitter receptors.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.

Case Study 2: Antiviral Activity

In a study assessing the antiviral properties against HSV-1, this compound showed a dose-dependent inhibition of viral replication. At a concentration of 100 µM, it exhibited a reduction in viral plaque formation by approximately 60%, indicating its potential as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-(4-aminophenyl)butanoate hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via esterification of 4-(4-aminophenyl)butanoic acid with methanol under acidic conditions, followed by hydrochloric acid salt formation. Key parameters include temperature control (40–60°C), stoichiometric ratios (1:3 molar ratio of acid to methanol), and catalytic use of H₂SO₄ or HCl gas. Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation of the amine group .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (δ 6.5–7.2 ppm for aromatic protons, δ 3.6 ppm for methyl ester) .

Q. How does solvent polarity affect the solubility and stability of this compound?

- Experimental Design : Solubility studies in polar (water, DMSO) vs. nonpolar solvents (ethyl acetate, toluene) show higher solubility in DMSO (>50 mg/mL) due to hydrogen bonding with the amine and ester groups. Stability tests (25°C, 72 hrs) in aqueous buffers (pH 4–9) reveal degradation at pH >7 via ester hydrolysis, monitored by UV-Vis spectroscopy (λmax = 260 nm) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

- Key Techniques :

- Mass Spectrometry (HRMS) : Exact mass (C₁₁H₁₅ClNO₂⁺: 252.0789) distinguishes it from analogs like methyl 4-amino-3-phenylbutanoate hydrochloride (C₁₁H₁₄ClNO₂⁺: 251.0715) .

- FT-IR : Absorbance bands at 1720 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (amine N-H) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-aminophenyl group in nucleophilic substitution reactions?

- Data Analysis : The electron-donating amine group activates the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation). However, steric hindrance from the butanoate chain reduces reactivity at the para position. DFT calculations (B3LYP/6-31G*) show higher electron density at the amine-substituted carbon (Mulliken charge: −0.32) compared to unsubstituted analogs .

Q. What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved?

- Case Study : In vitro studies report conflicting IC₅₀ values for acetylcholinesterase inhibition (10 μM vs. 50 μM). Resolution requires standardized assay conditions:

- Buffer pH : Activity is pH-sensitive; use pH 7.4 PBS.

- Enzyme Source : Variability between recombinant vs. tissue-extracted enzymes.

- Control Experiments : Include donepezil as a positive control to validate assay sensitivity .

Q. What strategies mitigate amine group oxidation during long-term storage or catalytic reactions?

- Advanced Methods :

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups during synthesis, removed via HCl/dioxane.

- Antioxidants : Add 0.1% w/v ascorbic acid to storage solutions.

- Lyophilization : Stable for >12 months at −20°C when lyophilized under vacuum (0.1 mbar) .

Q. How can computational modeling predict interactions between this compound and serotonin receptors (e.g., 5-HT1B)?

- Methodology :

- Molecular Docking (AutoDock Vina) : Use crystal structures of 5-HT1B (PDB: 6G79) to simulate binding. The amine group forms hydrogen bonds with Asp129, while the ester moiety interacts hydrophobically with Phe330.

- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2.0 Å indicates stable interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.